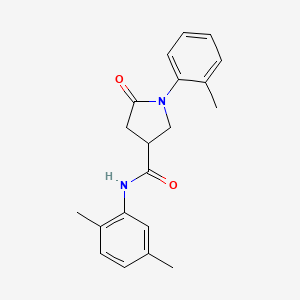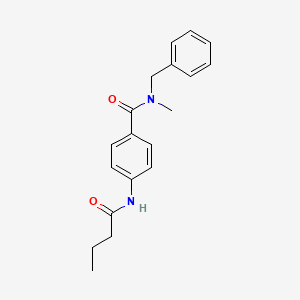![molecular formula C23H32N2O5S B11168928 3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide](/img/structure/B11168928.png)
3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide is a complex organic compound with the molecular formula C23H32N2O5S and a molecular weight of 448.58 g/mol . This compound is known for its unique chemical structure, which includes diethoxy groups and a hexylsulfamoyl phenyl group attached to a benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The diethoxy groups are introduced through an etherification reaction, while the hexylsulfamoyl phenyl group is attached via a sulfonamide formation reaction . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-diethoxy-N-[4-(methylsulfamoyl)phenyl]benzamide
- 3,4-diethoxy-N-[4-(ethylsulfamoyl)phenyl]benzamide
- 3,4-diethoxy-N-[4-(propylsulfamoyl)phenyl]benzamide
Uniqueness
3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfamoyl group, in particular, provides unique interactions with molecular targets, differentiating it from similar compounds .
Properties
Molecular Formula |
C23H32N2O5S |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3,4-diethoxy-N-[4-(hexylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C23H32N2O5S/c1-4-7-8-9-16-24-31(27,28)20-13-11-19(12-14-20)25-23(26)18-10-15-21(29-5-2)22(17-18)30-6-3/h10-15,17,24H,4-9,16H2,1-3H3,(H,25,26) |
InChI Key |
PDUBRSBEEJDMKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B11168846.png)
![N-[4-(benzyloxy)phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168852.png)
![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B11168858.png)
![6'-(4-Methoxyphenyl)-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-G]chromen]-8'-one](/img/structure/B11168862.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B11168870.png)
![8-benzyl-3-(4-chlorophenyl)-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11168877.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168882.png)
![6-methoxy-3-{4-[2-(4-methylpiperazino)-2-oxoethoxy]phenyl}-2H-chromen-2-one](/img/structure/B11168888.png)
![4-ethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-valinate](/img/structure/B11168895.png)
![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine](/img/structure/B11168900.png)
![2,4-dimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11168901.png)
![N-(1,3-benzodioxol-5-yl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11168905.png)

